(4-(2,3-Dichlorophenyl)piperazin-1-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a piperazine ring, a pyridine ring, and a ketone group . It also contains a tetrahydrothiophene group, which is a sulfur-containing heterocycle .
Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The molecule contains a piperazine ring, which is a six-membered ring containing two nitrogen atoms. It also contains a pyridine ring, which is a six-membered ring with one nitrogen atom and a ketone group .Scientific Research Applications
Antimicrobial Activity and Synthesis of New Pyridine Derivatives
The synthesis of new pyridine derivatives, including those related to the specified compound, has been explored for their potential antimicrobial properties. For instance, a study described the synthesis and antimicrobial activity of new pyridine derivatives, indicating that these compounds exhibit variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research suggests that modifications to the pyridine structure, such as those seen in the specified compound, could influence antimicrobial efficacy.
Synthesis and Molecular Docking Study of Pyridyl-Pyrazolines
Another study involved the synthesis and molecular docking study of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, showcasing the versatility of pyridine derivatives in drug development (Katariya, Vennapu, & Shah, 2021). While not directly referencing the specific compound , this research underscores the importance of pyridine-based structures in synthesizing new molecules with potential therapeutic applications.
Research on Specific Derivatives and Their Pharmacological Potential
Research has also been conducted on the synthesis, anticancer, and antituberculosis studies for related derivatives, indicating a broader spectrum of potential pharmacological applications for compounds within this chemical family (Mallikarjuna, Padmashali, & Sandeep, 2014). This further highlights the scientific interest in exploring these compounds for various therapeutic targets.
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
[4-(2,3-dichlorophenyl)piperazin-1-yl]-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2N3O2S/c21-16-2-1-3-17(19(16)22)24-7-9-25(10-8-24)20(26)14-4-6-23-18(12-14)27-15-5-11-28-13-15/h1-4,6,12,15H,5,7-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOBONNVYQWGSPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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